Phenylacetylglutamine-d5

Stable isotope labeling Mass spectrometry Isotopic purity

Quantitative LC-MS/MS assays for the gut microbiota-derived metabolite PAGln suffer from matrix effects and ionization variability when unlabeled analogs are used as internal standards. Phenylacetylglutamine-d5 eliminates these systematic errors by co-eluting with the endogenous analyte while providing a +5 Da mass shift for discrete SRM transitions. - ≥98 atom % D isotopic enrichment ensures no spectral overlap with unlabeled PAGln (unlabeled MW 264.28; d5-labeled MW 269.31) - Equivalent extraction recovery and ionization response across the analytical run, enabling stable-isotope-dilution quantification with >90% recovery and <10% inter-/intraday RSD - Enables accurate plasma PAGln quantification across the clinically relevant range (~0.3-10 µM) for cardiovascular and CKD biomarker studies - Supplied with comprehensive CoA (NMR, MS, isotopic distribution) to support FDA/EMA bioanalytical method validation compliance

Molecular Formula C13H16N2O4
Molecular Weight 269.31 g/mol
CAS No. 1331909-01-3
Cat. No. B028696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetylglutamine-d5
CAS1331909-01-3
SynonymsN2-(2-Phenyl-d5-acetyl)-L-glutamine;  N-Phenyl-d5-acetylglutamine;  N2-(Phenyl-d5-acetyl)-L-glutamine;  NSC 203800-d5;  Phenyl-d5-acetyl-L-glutamine;  Phenylacetylglutamine-d5; _x000B_
Molecular FormulaC13H16N2O4
Molecular Weight269.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyJFLIEFSWGNOPJJ-CJMNRESHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetylglutamine-d5 Stable Isotope Standard


Phenylacetylglutamine-d5 (NSC 203800-d5) is a pentadeuterated derivative of phenylacetylglutamine (PAGln), a colonic microbial metabolite produced from amino acid fermentation [1]. The compound incorporates five deuterium atoms at the phenyl ring positions of the phenylacetyl moiety, resulting in a nominal mass shift of +5 Da relative to the unlabeled analyte (unlabeled PAGln CAS: 28047-15-6, MW 264.28 Da; d5-labeled MW 269.31 Da) . As a stable isotope-labeled internal standard (SIL-IS), it is supplied with isotopic enrichment of ≥98 atom % D and chemical purity ≥98% .

Limitations of Unlabeled Phenylacetylglutamine as IS


In LC-MS/MS quantification of endogenous metabolites, the use of a structural analog or unlabeled PAGln as an internal standard introduces systematic error due to differential ionization efficiency, chromatographic retention behavior, and matrix effect susceptibility [1]. Phenylacetylglutamine-d5 differs fundamentally from unlabeled PAGln in its capacity to serve as a co-eluting, isotopically distinct internal standard: its +5 Da mass shift enables discrete selected reaction monitoring (SRM) transitions without spectral overlap with the endogenous analyte, while its near-identical physicochemical properties ensure equivalent extraction recovery and ionization response across the analytical run . Substituting with unlabeled PAGln from a different lot or vendor would co-elute at the identical m/z, rendering quantitative discrimination impossible. Substituting with a non-isotopic structural analog (e.g., hippuric acid-d5 or phenylbutyrate-d5) introduces differential recovery during sample preparation and variable ion suppression/enhancement, compromising assay accuracy and precluding valid stable-isotope-dilution quantification [2].

Phenylacetylglutamine-d5 Quantitative Evidence


Isotopic Purity and Spectral Discrimination

Phenylacetylglutamine-d5 achieves isotopic enrichment of 98.7 atom % D with a normalized isotopic distribution of d0 = 0.37%, d1 = 0.09%, d2 = 0.00%, d3 = 0.02%, d4 = 4.44%, and d5 = 95.08% as determined by mass spectrometry [1]. In contrast, unlabeled PAGln (CAS 28047-15-6) contains only natural-abundance deuterium (approximately 0.015 atom % D) [2]. The +5 Da nominal mass shift between the d5-labeled internal standard and the endogenous analyte enables baseline-resolved SRM transitions without isotopic cross-contamination, a prerequisite for accurate stable-isotope-dilution quantification in complex biological matrices.

Stable isotope labeling Mass spectrometry Isotopic purity

Method Precision and Accuracy

In a validated LC-MS/MS method for simultaneous quantification of phenylacetylglutamine and related metabolites in plasma and urine, the use of deuterated analogues as internal standards (including phenylacetylglutamine-d5) yielded method recoveries >90% and inter- and intraday relative standard deviations <10% [1]. The quantification limit achieved was 100 ng/mL (0.3–0.8 μmol/L) for all analytes, with analysis time of 7 minutes per sample [2]. While the study employed multiple deuterated internal standards rather than phenylacetylglutamine-d5 in isolation, the class-level performance demonstrates the analytical precision attainable when using structurally matched deuterated IS for this metabolite class.

LC-MS/MS validation Bioanalytical method Assay precision

Cardiovascular Outcome Quantification

In a two-cohort study of stable heart failure patients (Cleveland cohort n = 1,800+; Berlin cohort n = 2,200+), fasting plasma PAGln levels were measured using stable-isotope-dilution LC-MS/MS with deuterated phenylacetylglutamine as the internal standard [1]. Median plasma PAGln concentrations were 4.2 μM (IQR 2.4–6.9 μM) in the Cleveland cohort and 3.2 μM (IQR 2.0–4.8 μM) in the Berlin cohort [2]. The highest quartile of PAGln was associated with a 3.09-fold increased mortality risk (unadjusted HR 3.09) compared to the lowest quartile in the Cleveland cohort, and after multivariate adjustment, elevated PAGln remained predictive of 5-year mortality (adjusted HR 1.64, 95% CI 1.07–2.53 for Q4 vs Q1) [3].

Heart failure Biomarker quantification Clinical metabolomics

Stroke Recurrence Biomarker Quantification

In a clinical study of 115 first-onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls, plasma PAGln levels were quantified via HPLC-MS using phenylacetylglutamine-d5 as the internal standard [1]. Median PAGln levels were 933 ng/mL (first-onset stroke), 1,014 ng/mL (recurrent stroke), and 556 ng/mL (non-stroke controls) [2]. Machine learning classification models identified PAGln levels as the primary contributing variable for distinguishing recurrent stroke patients from non-stroke controls, supporting its utility as a recurrence monitoring indicator [3].

Stroke biomarkers Recurrence prediction HPLC-MS

Cardiovascular Event Prediction

In a cohort of 631 patients with ST-segment elevation myocardial infarction (STEMI) and multivessel coronary disease, plasma PAGln levels were measured by rapid resolution liquid chromatography quadrupole time-of-flight mass spectrometry using phenylacetylglutamine-d5 as internal standard [1]. Median plasma PAGln concentration was 3.8 μmol/L (IQR 2.1–6.8 μmol/L) [2]. Per standard deviation increment in PAGln, patients exhibited a 24% higher risk of complex coronary lesions. Elevated PAGln independently predicted major adverse cardiovascular events (MACE) with a hazard ratio of 2.76 (95% CI 1.62–4.72) [3].

Myocardial infarction Coronary artery disease Risk stratification

Phenylacetylglutamine-d5 Application Scenarios


Cardiovascular Biomarker Assay Development

Phenylacetylglutamine-d5 is optimally deployed as a stable-isotope-labeled internal standard in targeted LC-MS/MS assays for quantifying plasma PAGln in cardiovascular research. Clinical studies have established median plasma PAGln concentrations of 3.2–4.2 μM in heart failure patients [1] and 3.8 μM in STEMI patients [2], with elevated levels predicting 2.76- to 3.09-fold increased adverse event risk. Laboratories developing multiplexed cardiovascular biomarker panels should procure phenylacetylglutamine-d5 at ≥98% isotopic purity to ensure accurate quantification across the clinically relevant concentration range (approximately 0.3–10 μM), enabling reproducible risk stratification and multi-center study harmonization.

Regulatory-Compliant Bioanalysis

Phenylacetylglutamine-d5 is suitable for analytical method development, method validation, and quality control applications during drug development, serving as a reference standard for traceability against pharmacopeial standards [1]. Validated LC-MS/MS methods using deuterated internal standards in this metabolite class have demonstrated >90% recovery and <10% inter- and intraday RSD with quantification limits of 100 ng/mL [2]. Procurement of phenylacetylglutamine-d5 with a comprehensive Certificate of Analysis (including NMR, MS, and isotopic distribution data) supports compliance with FDA/EMA bioanalytical method validation guidelines for studies where PAGln serves as a pharmacodynamic or safety biomarker.

Gut Microbiota-Host Interaction Studies

Phenylacetylglutamine-d5 enables precise quantification of the gut microbiota-derived metabolite PAGln in studies investigating the microbiome-cardiovascular-renal axis. Recent prospective cohort studies have demonstrated associations between serum PAGln and mortality in CKD patients (HR 1.88, 95% CI 1.29–2.75) [1], while independent associations with cardiovascular protein biomarkers (IGFBP2, NT-proBNP, TFF3) have been identified [2]. The deuterated internal standard ensures that observed inter-individual variation reflects true biological differences rather than analytical variability, a critical requirement for studies seeking to establish PAGln as a theranostic marker linking dietary protein intake, gut microbial metabolism, and host disease outcomes.

Neurological Biomarker Quantification

Phenylacetylglutamine-d5 supports HPLC-MS quantification of PAGln for stroke recurrence monitoring, where median plasma levels of 1,014 ng/mL in recurrent stroke patients vs 556 ng/mL in controls have been reported [1]. The compound is also applicable in forensic toxicology and CNS disorder research, with GC-MS methods using deuterated internal standards having been validated for urinary PAGln quantification in autopsy cases [2]. Procurement specifications should include storage at -20°C and verification of isotopic purity >98% to maintain assay consistency across longitudinal studies.

Technical Documentation Hub

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